molecular formula C20H21BrN2O5 B296702 ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B296702
M. Wt: 449.3 g/mol
InChI Key: PAMKSMJPSFSOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. The compound is a pyranocarboxylate derivative that exhibits a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. The compound has been shown to bind to the active sites of these enzymes and receptors, thereby preventing their normal function.
Biochemical and Physiological Effects:
Ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of various inflammatory diseases. The compound also exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments include its high potency and selectivity for various enzymes and receptors. The compound is also relatively easy to synthesize and purify, making it a useful tool for drug development. However, one limitation is that the compound may have off-target effects, which could lead to unwanted side effects.

Future Directions

Future research on ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate could focus on its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies could investigate the compound's mechanism of action and identify potential new targets for drug development. Finally, research could explore the synthesis of analogs and derivatives of the compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate involves a multi-step process that includes the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and 2-methyl-4H-pyran-3-carboxylic acid. The final compound is obtained through purification and isolation using various chromatographic techniques.

Scientific Research Applications

Ethyl 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, proteasome, and topoisomerase.

properties

Molecular Formula

C20H21BrN2O5

Molecular Weight

449.3 g/mol

IUPAC Name

ethyl 6-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H21BrN2O5/c1-5-7-27-18-14(21)8-12(9-15(18)25-4)17-13(10-22)19(23)28-11(3)16(17)20(24)26-6-2/h5,8-9,17H,1,6-7,23H2,2-4H3

InChI Key

PAMKSMJPSFSOSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Br)OCC=C)OC)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)Br)OCC=C)OC)C#N)N)C

Origin of Product

United States

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